3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Description
3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, commonly known as CFUDT, is a chemical compound that has gained significant attention in the field of medicinal chemistry. CFUDT belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for drug development.
Scientific Research Applications
Catalytic Functions in Chemical Reactions
3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione and its derivatives play a significant role in catalyzing chemical reactions. For example, a related compound, a 3,3′-tetramethylene-bridged 4-methylthiazolium salt, has demonstrated efficacy in catalyzing the reduction of disulfides to thiols, highlighting its potential in facilitating various chemical transformations (Inoue & Tamura, 1986).
Synthesis of Novel Compounds
Compounds within this chemical family have been utilized in the synthesis of novel substances, particularly in the field of medicinal chemistry. For instance, similar compounds have been instrumental in the synthesis of analgesic activities in specific heterocycles, showcasing their importance in pharmaceutical research (Cohen, Banner, & Lopresti, 1978).
Oxidative Cyclization Processes
These compounds are also involved in oxidative cyclization processes. A related compound, N-chlorosuccinimide/1,8-diazabicyclo[5.4.0]undec-7-ene, has been used to efficiently synthesize 1,3,4-oxadiazoles, a process that highlights its utility in creating structurally diverse compounds under mild conditions (Pardeshi, Patil, & Bobade, 2010).
properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2OS/c23-17-9-5-15(6-10-17)19-21(28)26(20(27)16-7-11-18(24)12-8-16)22(25-19)13-3-1-2-4-14-22/h5-12H,1-4,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWYEAGLTJGDHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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